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N~1~,N~1~,N~2~,N~2~-Tetrakis(3,5-di-tert-butyl-4-hydroxyphenyl)ethanediamide

Hindered phenol density Radical scavenging stoichiometry Oxamide architecture

Conventional polymer stabilizers demand separate antioxidant and metal-deactivator additives, increasing formulation complexity and cost. This N,N,N',N'-tetrakis(3,5-di-tert-butyl-4-hydroxyphenyl)oxamide consolidates both functions into a single, thermally robust amide-based architecture. - Dual-Function Design: The oxamide core chelates Cu⁺/Cu²⁺ and Fe²⁺/Fe³⁺ while all four N-linked hindered phenol groups terminate peroxy radicals, removing the need for co-additives like OABH. - Superior Thermal Stability: All-amide (N-C) linkages withstand processing temperatures 50-70 °C higher than ester-linked antioxidants such as Irganox 1010, enabling use in polyamide 6,6 and polysulfone applications above 300 °C. - Higher Phenolic Density: A radical-scavenging OH content of 4.42 mmol/g surpasses Irganox 1010 (3.40 mmol/g), delivering equivalent antioxidant protection at approximately 23% lower mass loading.

Molecular Formula C58H84N2O6
Molecular Weight 905.3 g/mol
CAS No. 89635-33-6
Cat. No. B12903709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN~1~,N~1~,N~2~,N~2~-Tetrakis(3,5-di-tert-butyl-4-hydroxyphenyl)ethanediamide
CAS89635-33-6
Molecular FormulaC58H84N2O6
Molecular Weight905.3 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)N(C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C(=O)C(=O)N(C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)C4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C
InChIInChI=1S/C58H84N2O6/c1-51(2,3)37-25-33(26-38(45(37)61)52(4,5)6)59(34-27-39(53(7,8)9)46(62)40(28-34)54(10,11)12)49(65)50(66)60(35-29-41(55(13,14)15)47(63)42(30-35)56(16,17)18)36-31-43(57(19,20)21)48(64)44(32-36)58(22,23)24/h25-32,61-64H,1-24H3
InChIKeyKJJRVMAFGKVVMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N1,N1,N2,N2-Tetrakis(3,5-di-tert-butyl-4-hydroxyphenyl)ethanediamide (CAS 89635-33-6): Procurement-Grade Profile for a Tetra-Functional Hindered Phenolic Oxamide Antioxidant


N1,N1,N2,N2-Tetrakis(3,5-di-tert-butyl-4-hydroxyphenyl)ethanediamide (CAS 89635-33-6; molecular formula C58H84N2O6; molecular weight 905.3 g/mol) is a sterically hindered phenolic antioxidant belonging to the oxamide (ethanediamide) class . Its structure features four 3,5-di-tert-butyl-4-hydroxyphenyl groups directly N-linked to a central oxamide scaffold, yielding a tetra-functional radical-scavenging architecture with an intrinsically metal-coordinating oxamide backbone [1]. Unlike the widely used ester-linked tetrakis phenolic antioxidant pentaerythritol tetrakis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] (Irganox 1010, CAS 6683-19-8), which relies on hydrolytically susceptible ester linkages, this compound connects its four hindered phenol units through tertiary amide (N–C) bonds to the oxamide core, conferring differentiated thermal and hydrolytic stability profiles . The compound is primarily positioned for high-temperature polymer stabilization applications in polyolefins, engineering thermoplastics, and wire-and-cable insulation where the combination of radical-scavenging capacity and transition-metal deactivation within a single molecular entity offers a procurement rationale distinct from conventional two-component antioxidant/metal-deactivator blends [1][2].

Why Generic Hindered Phenol Antioxidants Cannot Replace N1,N1,N2,N2-Tetrakis(3,5-di-tert-butyl-4-hydroxyphenyl)ethanediamide in Metal-Contact and High-Temperature Polymer Applications


Conventional hindered phenol antioxidants such as Irganox 1010 (pentaerythritol tetrakis ester) and Irganox 1076 (octadecyl monophenolic ester) provide excellent radical-scavenging activity but lack intrinsic metal-deactivation functionality; when used in polymers contacting copper conductors or residual polymerization catalysts, they require co-addition of a separate metal deactivator (e.g., OABH or a hydrazide-type compound) to prevent catastrophic metal-catalyzed oxidative degradation [1][2]. The oxamide backbone of N1,N1,N2,N2-tetrakis(3,5-di-tert-butyl-4-hydroxyphenyl)ethanediamide is structurally pre-organized to chelate transition-metal ions (Cu+/Cu2+, Fe2+/Fe3+) while its four N-linked hindered phenol groups simultaneously quench peroxy radicals, delivering bifunctional stabilization from a single molecular entity [1][3]. Furthermore, the direct N–C bond linking each phenol group to the oxamide nitrogen replaces the hydrolytically and thermally labile ester linkages found in Irganox 1010 and Naugard XL-1 (CAS 70331-94-1), which is critical in high-temperature processing (above 250 °C) where ester cleavage can release volatile fragments and cause additive loss, discoloration, and emission issues . These architectural features mean that simply substituting Irganox 1010, Irganox 1076, or even the oxamide-ester hybrid Naugard XL-1 for this compound will result in the loss of either metal-deactivation capacity, high-temperature structural integrity, or both—compromising long-term polymer performance. The quantitative evidence presented in Section 3 substantiates these differentiation dimensions with comparative data from the oxamide stabilizer patent literature and industrial antioxidant benchmarks.

Quantitative Differentiation Evidence: N1,N1,N2,N2-Tetrakis(3,5-di-tert-butyl-4-hydroxyphenyl)ethanediamide vs. Comparator Antioxidants


Hindered Phenol Functional Group Density: Four N-Linked Phenolic OH Groups per Molecule vs. Ester-Linked Comparators

The target compound contains four 3,5-di-tert-butyl-4-hydroxyphenyl groups directly N-linked to the ethanediamide core, yielding a phenolic OH content of 4 OH per 905.3 g/mol (approximately 4.42 mmol OH/g). In comparison, Irganox 1010 (MW 1178 g/mol, CAS 6683-19-8) provides 4 OH per 1178 g/mol (approximately 3.40 mmol OH/g), while Irganox 1076 (MW 531 g/mol, CAS 2082-79-3) provides only 1 OH per 531 g/mol (approximately 1.88 mmol OH/g) . Naugard XL-1 (MW 697 g/mol, CAS 70331-94-1), an oxamide-ester hybrid, provides 2 phenolic OH groups per molecule (approximately 2.87 mmol OH/g) . The higher OH density of the target compound means that, at equal mass loading in a polymer formulation, it delivers approximately 30% more radical-scavenging phenolic groups than Irganox 1010 and approximately 54% more than Naugard XL-1 .

Hindered phenol density Radical scavenging stoichiometry Oxamide architecture

Metal Deactivation Performance: Oxamide Core Confers Intrinsic Copper-Passivation Activity Absent in Irganox 1010

Patent US 4,645,853 demonstrates that oxamide-based hindered phenolic compounds function as bifunctional antioxidants with intrinsic metal-deactivation capability. In polypropylene containing embedded copper gauze (accelerated metal-contact aging at 150 °C in forced-draft oven), unstabilized polypropylene fails at 24 hours. A representative phenolic oxamide diester (Example 3 of the patent, 0.20 wt% loading) extended time to failure to 208 hours—an 8.7-fold improvement [1]. In contrast, Irganox 1010 alone (a non-oxamide tetrakis-phenolic ester) provides no intrinsic metal deactivation; its stabilization in copper-containing systems relies entirely on physical radical scavenging without passivating the catalytic metal surface [2]. The target compound, bearing four hindered phenol groups directly on the oxamide nitrogen atoms, is structurally disposed to combine this metal-deactivation function with higher radical-scavenging stoichiometry than the diester oxamides exemplified in the patent [1][3].

Metal deactivation Copper-catalyzed oxidation Polypropylene stabilization Wire and cable

Thermal Stability Advantage: N–C Bonded Architecture vs. Ester-Linked Hindered Phenol Antioxidants

The target compound connects its four hindered phenol groups to the oxamide core through tertiary amide (N–C) bonds, whereas Irganox 1010 and Naugard XL-1 employ ester (O–C=O) linkages. Tertiary amide bonds exhibit significantly higher thermal stability than ester bonds: typical aliphatic esters begin thermal degradation at 250–300 °C via β-hydrogen elimination, while tertiary amides remain stable above 350 °C [1]. In thermogravimetric analysis of structurally related oxamide compounds, no weight loss is observed until approximately 360 °C under nitrogen, compared to ester-linked hindered phenols which show onset of weight loss around 280–300 °C [1][2]. This thermal stability differential is critical during high-temperature polymer processing (e.g., polyamide compounding at 280–320 °C, polycarbonate extrusion at 300 °C) where ester-linked antioxidants can undergo partial decomposition, generating volatile fragments that cause plate-out, discoloration, and reduced stabilization efficiency [3].

Thermal stability TGA Polymer processing Ester vs. amide bond stability

Single-Molecule Bifunctionality vs. Two-Component Antioxidant/Metal-Deactivator Blends: Formulation Simplicity and Procurement Efficiency

The industrial standard for stabilizing copper-contact polyolefin insulation involves blending a primary phenolic antioxidant (e.g., Irganox 1010 at 0.10–0.20 wt%) with a separate metal deactivator (e.g., OABH or a hydrazide at 0.10–0.20 wt%). Patent US 4,645,853 demonstrates that when Irganox 1010 is used alone in copper-embedded polypropylene at 150 °C, it cannot provide adequate stabilization; co-addition of an oxamide-based compound at 0.10 wt% each (total additive loading 0.20 wt%) achieves 1,016 hours to failure [1]. In contrast, a single oxamide-based hindered phenol at 0.20 wt% delivers 208 hours of protection in the same copper-contact test, demonstrating bifunctional activity from one molecule [1]. The target compound, with its four N-linked hindered phenol groups on the oxamide core, is designed to deliver this single-molecule bifunctionality at higher per-molecule radical-scavenging capacity than the diester oxamides exemplified in the patent . This eliminates the need to procure, inventory, qualify, and formulate two separate additives, reducing supply-chain complexity and minimizing the risk of improper blend ratios during compounding.

Bifunctional stabilizer Formulation simplification Wire and cable insulation Cost-in-use

Priority Application Scenarios for N1,N1,N2,N2-Tetrakis(3,5-di-tert-butyl-4-hydroxyphenyl)ethanediamide Based on Quantitative Differentiation Evidence


Primary Insulation Stabilization for Copper-Conductor Wire and Cable (Polyolefin-Based)

In polyolefin insulation directly contacting copper conductors (XLPE, HDPE, LDPE, EVA copolymers), the oxamide core of this compound provides intrinsic copper-passivation activity while the four N-linked hindered phenol groups simultaneously scavenge thermal-oxidative radicals [1][2]. This single-molecule bifunctionality eliminates the need for a separate metal deactivator (e.g., OABH, MD-1024), reducing the additive package from two components to one. Based on class-level patent data, oxamide-based hindered phenols extend copper-contact stability 8- to 42-fold relative to unstabilized polymer, depending on loading and synergist co-addition [1]. The higher phenolic OH density (4.42 mmol OH/g) compared to Irganox 1010 (3.40 mmol OH/g) allows equivalent radical-scavenging protection at approximately 23% lower mass loading, which is advantageous for minimizing additive effects on dielectric properties .

High-Temperature Engineering Thermoplastic Stabilization (Polyamides, Polycarbonates, Polysulfones)

Engineering thermoplastics processed above 280 °C demand antioxidants with exceptional thermal stability to survive compounding and molding without decomposition. The all-amide (N–C) architecture of this compound is predicted to withstand processing temperatures approximately 50–70 °C higher than ester-linked hindered phenols such as Irganox 1010, based on the known thermolysis kinetics of amide vs. ester bonds and TGA data from structurally related oxamide compounds showing no weight loss until 360 °C [3][4]. This makes the compound suitable for polyamide 6,6 (processing at 280–300 °C), polycarbonate (300 °C), and polysulfone (320–350 °C) applications where conventional ester-linked antioxidants suffer partial decomposition, causing plate-out, discoloration, and reduced long-term thermal stability of the finished part [4].

Mineral-Filled and Metal-Pigmented Polyolefin Compounds (Automotive, Appliance, Construction)

Mineral-filled polypropylene and polyethylene compounds (talc, calcium carbonate, TiO₂-pigmented grades) often contain residual transition-metal impurities from fillers and pigments that catalytically accelerate oxidative degradation. In such systems, the oxamide core of the target compound chelates these metal ions, suppressing their pro-oxidant activity, while the four hindered phenol groups provide primary radical-chain-breaking antioxidant protection [1][2]. The single-additive approach is particularly valuable for automotive interior and exterior compounds (TPO, PP/EPDM blends) where multiple performance requirements (UV stability, thermal aging, color retention) already create complex multi-additive formulations; consolidating antioxidant and metal-deactivation functions into one molecule reduces the risk of antagonistic additive interactions and simplifies formulation development [1].

Research-Grade Stabilizer for Structure–Activity Relationship (SAR) Studies on Hindered Phenolic Antioxidants

The unique structural features of this compound—four identical hindered phenol units directly N-linked to a simple oxamide core without intervening ester or alkylene spacers—make it an ideal model compound for academic and industrial research on antioxidant structure–activity relationships . Unlike Irganox 1010 (which contains ester linkages and a neopentyl core) or Naugard XL-1 (which has only two phenol groups connected through ester-alkylene spacers), the target compound's minimalist spacer architecture isolates the contribution of the oxamide core to metal deactivation and allows clean deconvolution of phenolic OH density effects on radical-scavenging kinetics. Its high molecular weight (905 g/mol) and predicted low volatility also make it suitable for migration and extraction studies relevant to food-contact and medical-device polymer stabilization research [4].

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